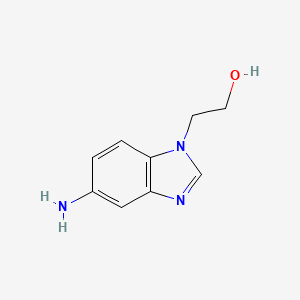

2-(5-Amino-benzoimidazol-1-yl)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

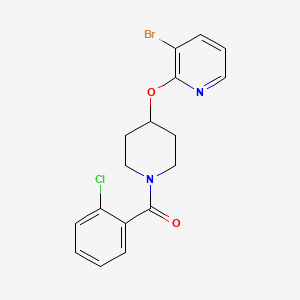

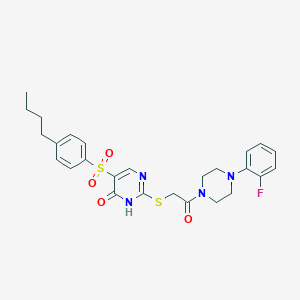

“2-(5-Amino-benzoimidazol-1-yl)-ethanol” is a specialty product used in proteomics research . Its molecular formula is C9H13Cl2N3O, and its molecular weight is 250.13 .

Physical And Chemical Properties Analysis

The related compound, “(5-Amino-benzoimidazol-1-yl)-acetic acid”, has a predicted boiling point of 499.1±51.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.34±0.10 .Aplicaciones Científicas De Investigación

Role in Neurodevelopment and Neurodegeneration

Research has delved into environmental agents, including certain drugs and compounds, that can massively trigger neuronal apoptosis during brain development. The study highlights the critical nature of neurotransmitters like glutamate and gamma-amino butyric acid (GABA) in this process. These neurotransmitters, through their receptors (N-methyl-d-aspartate (NMDA) and GABA(subscript)A(/subscript)), are integral during the brain's synaptogenesis period. Disturbances in their functioning can lead to substantial neuron loss via apoptosis, implicating various drugs and environmental agents in potential neurodevelopmental damage (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).

Biological Activities of Benzazoles and Derivatives

Benzazoles and their derivatives, including 2-(5-Amino-benzoimidazol-1-yl)-ethanol, are noteworthy in medicinal chemistry due to their diverse biological activities. These compounds are utilized in various clinical applications and have been the focus of synthetic chemists aiming to develop new pharmacophores. The guanidine group, when attached to a benzazole ring, modifies the biological activity of these heterocycles, leading to potential therapeutic agents. This comprehensive review covers the chemical aspects and pharmacological activities, such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis, associated with these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Binding to DNA Minor Groove

The compound this compound is structurally related to synthetic dyes like Hoechst 33258, known for strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds, with benzimidazole groups, are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily. They also find applications in chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. This versatility in binding and interacting with DNA offers a platform for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Applications in Anesthesiology

Remimazolam, a γ-aminobutyric acid (GABA) receptor agonist, showcases the pharmacological characteristics of benzodiazepine sedative drugs, which share structural similarities with this compound. Its unique pharmacokinetics, including nonorgan-dependent metabolism and controllable, rapid-acting characteristics, make it a subject of interest in anesthesiology. The review discusses remimazolam's clinical application spectrum, emphasizing its potential in fast-track surgery and comfort diagnosis, particularly for elderly patients or those with critical diseases or organ insufficiency (Wang, Zhao, Yin, Bao, Tang, & Kang, 2022).

Propiedades

IUPAC Name |

2-(5-aminobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFSBBGSVJINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)

![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)

![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)